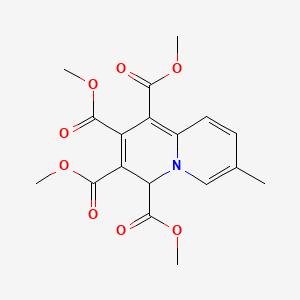
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound with a unique structure that includes multiple ester groups and a quinolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a quinolizine derivative with methyl ester groups in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The ester groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate
Uniqueness
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific substitution pattern and the presence of multiple ester groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
909-41-1 |
|---|---|
Molecular Formula |
C18H19NO8 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-9-6-7-10-11(15(20)24-2)12(16(21)25-3)13(17(22)26-4)14(18(23)27-5)19(10)8-9/h6-8,14H,1-5H3 |
InChI Key |
MLOKKRWFMGCUSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(C(=C(C(=C2C=C1)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


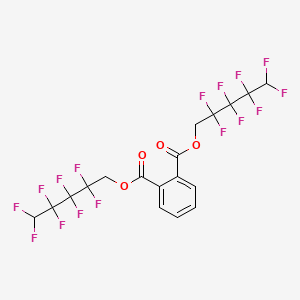
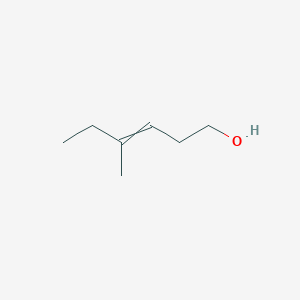

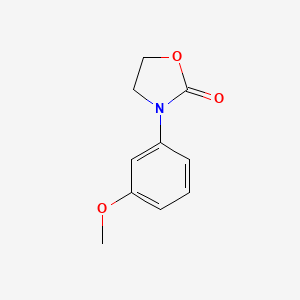



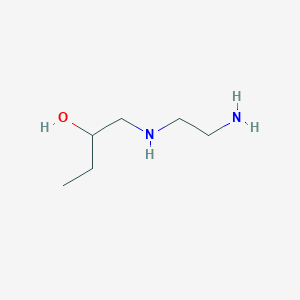
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
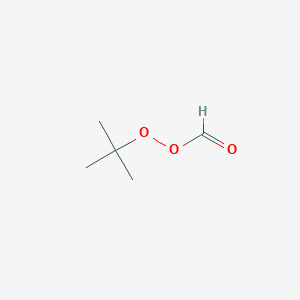
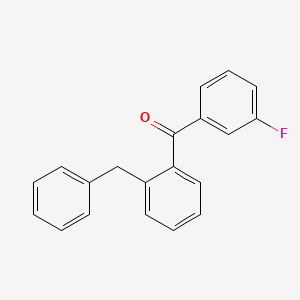
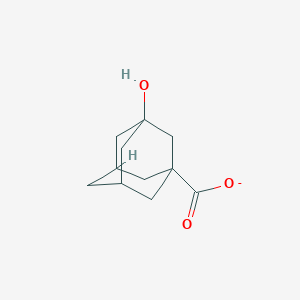
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
